molecular formula C13H13F4N3 B11741202 [(3-fluorophenyl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine

[(3-fluorophenyl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11741202
M. Wt: 287.26 g/mol
InChI Key: POKANVFTPIIBNL-UHFFFAOYSA-N
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Description

(3-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that features a combination of fluorinated and trifluoromethylated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: Starting with a suitable precursor, such as 1,3-diketone, the pyrazole ring is formed through cyclization with hydrazine.

    Introduction of the trifluoroethyl group: The pyrazole intermediate is then reacted with a trifluoroethylating agent under controlled conditions.

    Attachment of the fluorophenyl group: The final step involves the coupling of the fluorophenyl group to the pyrazole derivative using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

(3-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (3-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

(3-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine can be compared with other fluorinated and trifluoromethylated compounds:

    (4-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine: Similar structure but with a different position of the fluorine atom.

    (3-chlorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine: Chlorine substituent instead of fluorine.

    (3-fluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine: Different position of the pyrazole ring substitution.

Properties

Molecular Formula

C13H13F4N3

Molecular Weight

287.26 g/mol

IUPAC Name

1-(3-fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]methanamine

InChI

InChI=1S/C13H13F4N3/c14-11-3-1-2-10(6-11)7-18-8-12-4-5-20(19-12)9-13(15,16)17/h1-6,18H,7-9H2

InChI Key

POKANVFTPIIBNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNCC2=NN(C=C2)CC(F)(F)F

Origin of Product

United States

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